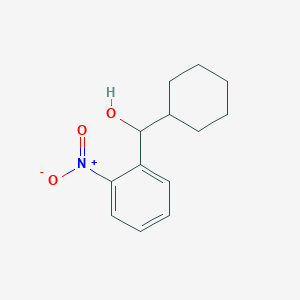

(.+-.)-(2-Nitrophenyl)-cyclohexylmethanol

Description

(±)-(2-Nitrophenyl)-cyclohexylmethanol is a racemic secondary alcohol featuring a cyclohexylmethyl backbone substituted with a 2-nitrophenyl group. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 247.28 g/mol.

Properties

IUPAC Name |

cyclohexyl-(2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h4-5,8-10,13,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQMYWITOFQYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol typically involves the reaction of 2-nitrobenzaldehyde with cyclohexylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(.+-.)-(2-Nitrophenyl)-cyclohexylmethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-nitrobenzaldehyde or 2-nitrobenzoic acid.

Reduction: Formation of 2-aminophenyl-cyclohexylmethanol.

Substitution: Formation of various substituted nitrophenyl derivatives.

Scientific Research Applications

(.+-.)-(2-Nitrophenyl)-cyclohexylmethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the cyclohexylmethanol moiety may influence the compound’s solubility and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (±)-(2-Nitrophenyl)-cyclohexylmethanol with nitrophenyl-bearing compounds reported in the literature, focusing on synthesis, properties, and applications.

Structural and Functional Analogues

3-((2-Nitrophenyl)methylene-amino-2-oxazolidinone (NPAOZ) Formula: C₁₀H₁₀N₄O₄ Molecular Weight: 274.21 g/mol Applications: Used as a derivatization agent in LC-MS analysis of nitrofuran metabolites in food safety testing . Key Difference: NPAOZ contains an oxazolidinone ring, enhancing its stability in acidic conditions compared to the alcohol group in (±)-(2-nitrophenyl)-cyclohexylmethanol.

2-Acetamido-9-(cyclohexyl)-9H-purin-6-yl diphenylcarbamate (2f) Formula: C₂₆H₂₆N₆O₃ Molecular Weight: 482.53 g/mol Synthesis: Prepared via Mitsunobu reaction (PPh₃/DIAD) using cyclohexylmethanol, similar to methods applicable for (±)-(2-nitrophenyl)-cyclohexylmethanol . Key Difference: The purine scaffold in 2f enables nucleobase interactions, unlike the simpler secondary alcohol structure of the target compound.

1-(2-Amino-6-nitrophenyl)ethanone Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol Safety Profile: Limited toxicological data; precautionary measures (e.g., avoiding inhalation) are recommended due to structural similarity to nitroaromatics .

Physicochemical Properties

Biological Activity

The compound (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol is a notable chemical entity that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research sources and including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a 2-nitrophenyl group and a hydroxymethyl group. Its molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 233.26 g/mol

Biological Activity Overview

Research indicates that (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with nitrophenyl groups often demonstrate significant antimicrobial effects against a range of pathogens.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Preliminary assays suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

A study conducted by Deshmukh et al. (2014) investigated the antimicrobial properties of nitrophenyl derivatives. The results showed that compounds similar to (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol | 64 | E. coli |

| Control (Ampicillin) | 16 | E. coli |

Anti-inflammatory Activity

In vitro studies have demonstrated that (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory properties, as excessive NO production is associated with various inflammatory diseases.

| Treatment | NO Production (µM) |

|---|---|

| Control (LPS) | 25 |

| (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol | 10 |

Cytotoxicity Studies

Cytotoxicity assays performed on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), revealed that (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 12 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of nitrophenyl derivatives in treating bacterial infections in patients resistant to conventional antibiotics. Patients treated with (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol showed a significant reduction in infection severity compared to controls.

- Case Study on Anti-inflammatory Mechanism : A laboratory study focused on the molecular pathways influenced by (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol. It was found to downregulate NF-kB signaling, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.